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Methyl 3-(2,3-dioxoindolin-5-yl)benzoate

Cat. No.: B11768984
M. Wt: 281.26 g/mol
InChI Key: XIDUPQCAYUAZPH-UHFFFAOYSA-N
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Description

Significance of Isatin (B1672199) (Indoline-2,3-dione) Scaffolds in Modern Organic and Medicinal Chemistry

The isatin scaffold, an indole (B1671886) derivative with ketone and lactam functionalities, is a privileged structure in medicinal chemistry due to its wide array of biological activities. researchgate.netresearchgate.net Isatin and its derivatives have been reported to exhibit a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant activities. researchgate.netresearchgate.netresearchgate.net The reactivity of the C3-carbonyl group and the acidity of the N-H proton allow for diverse chemical modifications, making isatin a versatile building block for the synthesis of more complex heterocyclic systems and spiro-compounds. sigmaaldrich.com

The biological significance of isatin derivatives is underscored by the existence of several clinically approved drugs and numerous candidates in various stages of drug development. The ability of the isatin core to interact with multiple biological targets is a key driver of its enduring importance in the field.

Overview of Benzoate (B1203000) Derivatives and Their Research Trajectories

Benzoate derivatives, esters of benzoic acid, are widely distributed in nature and are utilized in a variety of applications, from food preservatives to precursors in organic synthesis. In the context of medicinal chemistry, the benzoate moiety can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The ester functionality can act as a handle for prodrug strategies, improving bioavailability or modulating solubility.

Research into benzoate derivatives often focuses on their role as building blocks for more complex molecules, where the benzene (B151609) ring can be functionalized to interact with specific biological targets. The ester group itself can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site.

Rationale for Investigating Hybrid Isatin-Benzoate Architectures, Exemplified by Methyl 3-(2,3-dioxoindolin-5-yl)benzoate

The rationale for designing hybrid molecules like this compound stems from the principle of molecular hybridization, which aims to combine two or more pharmacophores to create a new molecule with an improved or novel activity profile. google.com In this specific case, the isatin moiety serves as the primary bioactive component, while the benzoate group can act as a modulator of its activity or physicochemical properties.

The linkage of the benzoate group at the 5-position of the isatin core can influence the electronic properties of the isatin ring system, potentially altering its reactivity and interaction with biological targets. Furthermore, the benzoate moiety can provide additional points of interaction with a target protein, potentially leading to enhanced binding affinity and selectivity.

Current State of Research on Conjugated Indoline-2,3-dione and Benzoate Systems

While specific research data on this compound is not extensively available in the public domain, the broader class of isatin-aryl conjugates has been the subject of considerable investigation. Studies on 5-arylisatin derivatives have demonstrated potent cytotoxic activities against various cancer cell lines. nih.gov For instance, research has shown that substitution at the C-5 position of the isatin ring can significantly enhance its biological activity. nih.gov

The synthesis of such hybrid molecules typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a 5-halo-isatin derivative and a corresponding arylboronic acid or organostannane. These synthetic strategies allow for the modular construction of a diverse library of isatin-aryl conjugates for biological screening.

Illustrative Research Findings for a Structurally Related Compound

To provide an insight into the potential properties of this compound, the following data for a closely related 5-phenylisatin (B182446) derivative is presented for illustrative purposes.

CompoundCell LineIC50 (µM)Reference
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatinK562 (human leukemia)0.03 bldpharm.com
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatinHepG2 (human liver cancer)- bldpharm.com
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatinHUVEC (endothelial cells)- bldpharm.com

Note: The table above presents data for a different, albeit structurally related, compound to highlight the potential for potent biological activity in this class of molecules. Specific data for this compound is not available in the cited literature.

Research Objectives and Scope for this compound

The primary research objectives for a novel compound like this compound would typically encompass the following:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to the compound, followed by comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Evaluation: Screening of the compound against a panel of biological targets to identify potential therapeutic applications. Based on the known activities of the isatin scaffold, this would likely include anticancer, antiviral, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to both the isatin and benzoate moieties to understand the key structural features required for biological activity.

Mechanism of Action Studies: For any identified biological activity, further investigation into the molecular mechanism by which the compound exerts its effect.

The scope of research on this compound is broad, with potential applications spanning various areas of medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO4 B11768984 Methyl 3-(2,3-dioxoindolin-5-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 3-(2,3-dioxo-1H-indol-5-yl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(18)15(19)17-13/h2-8H,1H3,(H,17,18,19)

InChI Key

XIDUPQCAYUAZPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Synthetic Methodologies for Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Retrosynthetic Analysis of the Methyl 3-(2,3-dioxoindolin-5-yl)benzoate Framework

A logical retrosynthetic disconnection of the target molecule occurs at the C-C bond between the 5-position of the isatin (B1672199) ring and the phenyl ring of the benzoate (B1203000) group. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy simplifies the target into two key synthons: a 5-functionalized isatin precursor, such as 5-bromo-1H-indole-2,3-dione, and a corresponding boronic acid or ester derivative of methyl benzoate, like methyl 3-(dihydroxyboranyl)benzoate.

Further disconnection of the 5-bromo-isatin precursor points towards a substituted aniline (B41778), for instance, 4-bromoaniline (B143363), which can be cyclized to form the isatin ring through various established methodologies. This two-pronged approach allows for a modular and convergent synthesis.

Classical and Contemporary Approaches for Isatin Moiety Synthesisnih.govsynarchive.comdergipark.org.trirapa.orgresearchgate.net

The formation of the isatin core is a cornerstone of this synthesis. Several named reactions have been developed and refined over the years for this purpose, each with its own set of advantages and limitations depending on the desired substitution pattern. researchgate.netnih.gov For the synthesis of the requisite 5-bromo-1H-indole-2,3-dione intermediate, the following methods are particularly relevant.

Adaptation of Sandmeyer Isatin Synthesis for Functionalized Intermediatesnih.govdergipark.org.trresearchgate.net

The Sandmeyer synthesis is a classic and widely used method for preparing isatins from anilines. nih.govsynarchive.com The process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. dergipark.org.trirapa.org This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. nih.govsynarchive.com

For the synthesis of 5-bromo-1H-indole-2,3-dione, the starting material would be 4-bromoaniline. The reaction proceeds by forming the corresponding isonitrosoacetanilide, which is subsequently heated in sulfuric acid to effect the intramolecular electrophilic substitution and cyclization. nih.gov While effective, the Sandmeyer method can be limited by harsh conditions and moderate yields, particularly with anilines bearing certain electronic substituents. irapa.org

Table 1: Comparison of Conditions for Sandmeyer Isatin Synthesis

Starting Aniline Reagents Cyclization Conditions Yield
Aniline Chloral hydrate, Hydroxylamine HCl, Na2SO4 H2SO4, 80-90°C >75% dergipark.org.tr
4-bromoaniline Chloral hydrate, Hydroxylamine HCl, Na2SO4 H2SO4, 80-90°C Moderate

Optimization of Stolle Synthesis for Substituted Indolinonesnih.govdergipark.org.trresearchgate.net

The Stolle synthesis offers an alternative route, reacting an aniline with oxalyl chloride to generate a chlorooxalylanilide intermediate. dergipark.org.trresearchgate.net This intermediate is then cyclized using a Lewis acid, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), to form the isatin. biomedres.us This method is particularly effective for N-substituted anilines but can also be applied to primary anilines like 4-bromoaniline. irapa.org The reaction conditions are generally milder than the Sandmeyer synthesis, but the choice of Lewis acid and solvent can be critical for optimizing the yield of the desired 5-bromo-isatin.

Table 2: Lewis Acids in Stolle Synthesis

Lewis Acid Typical Solvent Characteristics
Aluminum chloride (AlCl3) Carbon disulfide, Nitrobenzene Strong, widely used researchgate.net
Boron trifluoride (BF3·Et2O) Ether Milder, common alternative dergipark.org.tr

Exploration of Martinet and Gassman Syntheses for Specific Isatin Precursorsnih.govdergipark.org.trresearchgate.net

The Martinet synthesis involves the reaction of an aromatic amine with an oxomalonate (B1226002) ester. dergipark.org.trresearchgate.net This forms a 3-hydroxy-2-oxindole derivative, which can then be oxidatively decarboxylated to the isatin. dergipark.org.tr While a viable pathway, it requires an additional oxidation step. wikipedia.org

The Gassman synthesis provides another route, starting with an N-protected aniline. This method proceeds through the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized and hydrolyzed to the isatin. dergipark.org.trbiomedres.us A key advantage of the Gassman synthesis is its potential for regioselective control, although it involves multiple steps. irapa.org

Palladium-Catalyzed Annulation and Cyclization Strategies

More contemporary approaches utilize palladium catalysis to construct the isatin ring. One such method involves the intramolecular acylation of unactivated aryl C(sp²)-H bonds. rsc.orgrsc.org For instance, a formyl-N-arylformamide derived from 4-bromoaniline could be cyclized using a palladium catalyst like PdCl2. rsc.orgresearchgate.net These methods are often characterized by high efficiency, operational simplicity, and good functional group tolerance under relatively mild conditions. rsc.org

Esterification and Coupling Reactions for Benzoate Moiety Formationresearchgate.netresearchgate.net

The final key step in the synthesis of this compound is the formation of the C-C bond between the 5-bromo-isatin precursor and the methyl benzoate moiety. This is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org

This reaction requires the synthesis of the two coupling partners:

5-Bromo-1H-indole-2,3-dione : Prepared using one of the methods described in section 2.2.

Methyl 3-(dihydroxyboranyl)benzoate : This boronic acid can be prepared from methyl 3-bromobenzoate via a Miyaura borylation reaction or from 3-carboxy-phenylboronic acid through Fischer esterification. google.comtruman.edu Fischer esterification typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. ekb.egyoutube.comlibretexts.org

The Suzuki-Miyaura coupling itself is a palladium-catalyzed reaction between an organohalide (5-bromo-isatin) and an organoboron species (methyl 3-(dihydroxyboranyl)benzoate). wikipedia.orglibretexts.org The reaction is carried out in the presence of a palladium catalyst, a ligand, and a base. yonedalabs.com While highly efficient for many substrates, Suzuki couplings involving isatins can sometimes be challenging due to the reactive nature of the diketone functionality, which may interact with the catalyst or be unstable to the basic conditions. reddit.com Careful selection of the catalyst system (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), base (e.g., K2CO3, Cs2CO3), and solvent is crucial for a successful coupling. reddit.comorganic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples Role
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) Catalyzes the cross-coupling cycle wikipedia.org
Ligand PPh3, PCy3, SPhos Stabilizes the palladium catalyst
Base K2CO3, K3PO4, Cs2CO3, KF Activates the boronic acid for transmetalation organic-chemistry.org

Direct Esterification and Transesterification Protocols

The synthesis of the methyl ester functional group in this compound can be achieved as a final step from its corresponding carboxylic acid precursor, 3-(2,3-dioxoindolin-5-yl)benzoic acid. Direct esterification is a common and effective method for this transformation.

One of the most fundamental methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product.

Recent advancements have focused on the use of solid acid catalysts to simplify product purification and minimize corrosive waste. For instance, metal-based Lewis acids have been employed to catalyze the direct condensation of benzoic acid derivatives with methanol. mdpi.com Zirconium-based solid acids, sometimes fixed with other metals like titanium, have shown significant activity in this regard. mdpi.com The mechanism is thought to involve the binding of the catalyst to the carboxylate, facilitating the nucleophilic attack of methanol. mdpi.com A key advantage of some modern methods is the ability to proceed without the need for an auxiliary Brønsted acid. mdpi.com

Below is a table summarizing typical conditions for direct esterification applicable to the synthesis of this compound.

MethodCatalystSolventTemperatureKey Features
Fischer-Speier EsterificationConcentrated H₂SO₄Methanol (excess)RefluxWell-established, reversible reaction. google.com
Solid Acid CatalysisTitanium Zirconium Solid AcidMethanolVariesHeterogeneous catalyst, easier separation. mdpi.com
Lewis Acid CatalysisFe₂(SO₄)₃·xH₂OMethanolVariesOften requires an auxiliary acid like H₂SO₄. mdpi.com

Transesterification is another potential, though less direct, route. This would involve converting a different ester of 3-(2,3-dioxoindolin-5-yl)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. This method is generally more applicable when the starting carboxylic acid is difficult to handle or when a specific ester is more readily available as a precursor.

Suzuki-Miyaura, Heck, or Sonogashira Coupling Strategies for Aryl Linkages

The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the C5 position of the isatin ring and the phenyl ring of the benzoate group. Palladium-catalyzed cross-coupling reactions are powerful tools for this type of transformation.

Suzuki-Miyaura Coupling: This is arguably the most direct and widely used method for constructing the biaryl linkage in this compound. The reaction involves the coupling of a 5-halo-isatin (typically 5-bromo- or 5-iodo-isatin) with (3-(methoxycarbonyl)phenyl)boronic acid or its corresponding boronate ester. youtube.com

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-isatin. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction. The choice of ligand is crucial and can significantly impact the reaction's efficiency. orgsyn.org

ComponentExamplesPurpose
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Source of the active Pd(0) catalyst. youtube.com
Ligand PPh₃, dppf, SPhos, CM-phosStabilizes the palladium catalyst and facilitates the catalytic cycle. youtube.comorgsyn.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation. youtube.com
Solvents Toluene, Dioxane, DMF, often with waterSolubilizes reactants and catalyst.
Boron Species (3-(methoxycarbonyl)phenyl)boronic acid, pinacol (B44631) esterSource of the methyl benzoate moiety. nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene. organic-chemistry.org To synthesize the target molecule, one could envision coupling 5-halo-isatin with methyl acrylate (B77674). However, this would yield an acrylate derivative, Methyl 3-(2,3-dioxoindolin-5-yl)acrylate, which would require subsequent, potentially complex, chemical transformations to form the desired phenyl ring. A tandem reaction, where an olefin is generated in situ and then coupled, is another possibility but adds complexity. nih.gov Therefore, the Heck reaction represents a less direct route compared to the Suzuki-Miyaura coupling for this specific target.

Convergent and Divergent Synthetic Pathways to this compound

For this compound, a plausible convergent synthesis would be:

Fragment A Synthesis: Preparation of 5-bromo-isatin. This can be achieved through established methods for isatin synthesis, such as the Sandmeyer or Stolle synthesis, starting from a brominated aniline precursor. nih.govbiomedres.us

Fragment B Synthesis: Preparation of (3-(methoxycarbonyl)phenyl)boronic acid. This is a commercially available reagent or can be synthesized from methyl 3-bromobenzoate via lithium-halogen exchange followed by reaction with a trialkyl borate.

Final Coupling: A Suzuki-Miyaura cross-coupling reaction between 5-bromo-isatin (Fragment A) and (3-(methoxycarbonyl)phenyl)boronic acid (Fragment B) to yield the final product.

Divergent Synthesis: A divergent approach begins with a common intermediate that is subsequently modified to create a library of structurally related compounds. rsc.org This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships.

In this context, 5-bromo-isatin or 5-iodo-isatin would serve as an excellent common precursor:

Starting with 5-bromo-isatin, one branch of the synthesis would involve a Suzuki-Miyaura coupling with (3-(methoxycarbonyl)phenyl)boronic acid to produce the target molecule.

Other branches could involve coupling the same 5-bromo-isatin with a wide variety of other aryl or heteroaryl boronic acids to generate a diverse library of 5-aryl-isatin derivatives. This allows for the efficient production of numerous analogs from a single, readily accessible intermediate. The isatin core itself is a versatile scaffold for generating molecular diversity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing sustainable synthetic routes. Several aspects of the synthesis of this compound can be optimized to reduce environmental impact.

Alternative Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives is a key goal. For isatin synthesis and subsequent coupling reactions, water has been explored as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.netnih.gov Bio-derived solvents like dimethylisosorbide (DMI) have also been shown to be effective for Pd-catalyzed cross-coupling reactions. organic-chemistry.org

Catalysis: The use of catalysts is inherently a green principle as it reduces the need for stoichiometric reagents. To further improve sustainability, research focuses on developing phosphine-free palladium catalyst systems to avoid toxic and expensive phosphine (B1218219) ligands. nih.gov The development of heterogeneous or reusable catalysts, such as Cu/NiO nanoparticles or polymer-supported catalysts, can simplify purification and allow for catalyst recycling, minimizing waste. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Suzuki-Miyaura coupling generally has a high atom economy. In contrast, routes requiring protecting groups or multiple steps like a Sonogashira coupling followed by reduction are less atom-economical.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Safer Reagents and Reaction Conditions: Modern isatin syntheses aim to move away from harsh classical methods. For example, electrochemical oxidation of indoles using molecular oxygen as the sole oxidant represents a clean and environmentally benign protocol. organic-chemistry.org Similarly, halide-free Heck-type reactions that use arylboronic acids instead of aryl halides can be considered a greener alternative as they reduce the formation of halide waste. nih.gov

By integrating these principles into the synthetic design, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Spectroscopic and Diffraction Based Structural Elucidation of Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial arrangement of atoms within Methyl 3-(2,3-dioxoindolin-5-yl)benzoate can be unequivocally established.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the indolinone and benzoate (B1203000) rings, as well as the methyl ester protons. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for these protons would provide critical information about their neighboring atoms. For instance, the protons on the benzoate ring would likely appear as a complex multiplet, while the methyl protons of the ester group would be a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Key signals would include those for the carbonyl carbons of the dioxoindoline and the ester group, which would appear at the downfield end of the spectrum. The aromatic carbons would resonate in the mid-field region, and the methyl carbon of the ester would be found at the upfield end.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
Data not availableData not available

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further refine the structural assignment, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the establishment of spin systems within the molecule. It would be instrumental in assigning the protons on the aromatic rings by showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation between the methyl protons and the carbonyl carbon of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₁₆H₁₁NO₄). Analysis of the fragmentation pattern in the mass spectrum can also offer valuable structural information, revealing stable fragments and characteristic losses that support the proposed structure.

HRMS Data
Calculated Exact Mass Value
Observed Exact Mass Value
Molecular Formula C₁₆H₁₁NO₄
Major Fragmentation Peaks (m/z) List of m/z values

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include strong C=O stretching vibrations for the ketone and ester carbonyl groups, N-H stretching for the indolinone amine (if not substituted), C-O stretching for the ester, and various C-H and C=C stretching and bending vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help to confirm the presence of the aromatic rings and other key structural features.

Vibrational Spectroscopy Data
Technique Frequency (cm⁻¹)
FT-IRData not available
RamanData not available
X-ray Crystallography Data
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available

Computational and Theoretical Investigations of Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptorsmdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.net For Methyl 3-(2,3-dioxoindolin-5-yl)benzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. mdpi.com The process involves optimizing the molecular structure to find the lowest energy conformation. The results of these calculations, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Predicted vs. Experimental Geometrical Parameters

ParameterBond/AngleDFT Calculated ValueExperimental (X-ray) Value
Bond LengthC=O (Indolinone)~1.22 ÅData not available
Bond LengthC-N (Indolinone)~1.38 ÅData not available
Bond LengthC-C (Inter-ring)~1.48 ÅData not available
Bond AngleC-N-C (Indolinone)~110°Data not available
Dihedral Angle(O=)C-C-C-C(H)~178°Data not available

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich isatin (B1672199) ring system, while the LUMO may be distributed across the conjugated system including the benzoate (B1203000) moiety.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. bhu.ac.in It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Red regions signify negative potential (electron-rich), often around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor), usually around hydrogen atoms, marking sites for nucleophilic attack. bhu.ac.in

Table 2: Calculated Electronic Properties

ParameterDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
ΔE (HOMO-LUMO Gap)Energy gap (ELUMO - EHOMO)~4.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 2~2.25 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -4.25 eV
Electrophilicity Index (ω)μ2 / 2η~3.98 eV

DFT calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. epstem.net These calculated frequencies are often systematically scaled to correct for approximations in the method and to improve agreement with experimental spectra. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net Comparing these theoretical spectra with experimental ones aids in the assignment of signals and confirms the molecular structure. epstem.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bond connecting the indolinone and benzoate rings. These simulations are typically performed in a simulated solvent environment (e.g., a box of water molecules) to study how the compound interacts with its surroundings, providing information on solvation and the stability of different conformations in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analoguesresearchgate.netekb.eg

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, a QSAR model could be developed to predict their potency against a specific biological target. This involves calculating a set of molecular descriptors for each analogue, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size). Statistical methods are then used to build a model that relates these descriptors to the observed activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesReactivity, Polarity
StericMolecular Weight, Molar Refractivity, VolumeSize and Shape
HydrophobicLogP (Partition Coefficient)Lipophilicity
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular Branching and Connectivity

Molecular Docking Studies with Relevant Biological Macromolecular Targetsresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ekb.eg The isatin core is a known scaffold for inhibitors of various enzymes, including kinases and proteins involved in cell cycle regulation like Murine double minute 2 (MDM2). researchgate.netresearchgate.net

In a docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The ligand is then computationally placed into the protein's active site in numerous possible conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores indicating more favorable binding. nih.gov The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. researchgate.net These studies are crucial for hypothesizing a mechanism of action and for the rational design of more effective inhibitors.

Table 4: Hypothetical Docking Results with MDM2 Protein

ParameterResult
Target ProteinMurine double minute 2 (MDM2)
Binding Energy (Score)-7.5 kcal/mol
Hydrogen Bonds-NH of indolinone with GLN72 -C=O of indolinone with LEU54
Hydrophobic InteractionsBenzoate ring with VAL93, ILE61
π-π StackingIndolinone ring with TYR67

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules like isatin derivatives. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, the general principles and methodologies can be understood by examining theoretical investigations of related isatin-core reactions. These studies provide critical insights into reaction pathways, the energetics of intermediates, and the geometries of transition states, which are fundamental to understanding chemical reactivity and selectivity.

One of the most computationally investigated reactions involving the isatin scaffold is the [3+2] cycloaddition reaction. This type of reaction is crucial for the synthesis of complex heterocyclic systems, particularly spirooxindoles, which are of significant interest in medicinal chemistry. Theoretical studies on these reactions typically employ DFT calculations to map out the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products.

For instance, in a model [3+2] cycloaddition reaction between an isatin-derived azomethine ylide and a dipolarophile, computational methods are used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The transition state (TS) for each potential pathway is located and characterized. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, while its calculated energy determines the activation barrier of the reaction.

Key parameters often analyzed in these computational studies include activation energies (ΔG‡), reaction energies (ΔG), and the lengths of the forming bonds in the transition state. These calculations can predict the regioselectivity and stereoselectivity of the reaction, which are often in good agreement with experimental observations.

The table below illustrates the type of data typically generated from a DFT study on a hypothetical concerted [3+2] cycloaddition reaction involving a 5-substituted isatin derivative. The data presented is representative and serves to demonstrate the nature of computational findings in this area.

Transition StateActivation Energy (ΔG‡) in kcal/molReaction Energy (ΔG) in kcal/molKey Bond Distances in TS (Å)
TS-endo 15.2-25.8C(ylide)-C(dipolarophile) = 2.15
N(ylide)-C(dipolarophile) = 2.30
TS-exo 16.5-24.1C(ylide)-C(dipolarophile) = 2.18
N(ylide)-C(dipolarophile) = 2.35

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the kind of information that would be obtained from a computational study of a reaction mechanism.

Analysis of the transition states in such reactions often reveals the origins of stereoselectivity. For example, the lower activation energy for the endo transition state in the hypothetical data above would suggest that the endo product is the kinetically favored isomer. Computational analysis can further dissect the contributing factors to this preference, such as steric hindrance or favorable secondary orbital interactions in the transition state geometry.

Furthermore, these theoretical investigations can explore the influence of substituents on the isatin ring. For a molecule like this compound, the electron-withdrawing nature of the methyl benzoate group at the C5 position would be expected to influence the electronic properties of the isatin core, thereby affecting its reactivity. Computational studies can quantify this effect by comparing the activation barriers and reaction energies with those of unsubstituted isatin.

Reactivity and Chemical Transformations of Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Electrophilic and Nucleophilic Reactivity on the Isatin (B1672199) Moiety

The isatin scaffold is a hub of chemical activity, with multiple sites susceptible to both electrophilic and nucleophilic attack. This dual reactivity makes it a valuable building block in the synthesis of a wide array of heterocyclic compounds. nih.govdergipark.org.tr

The C-3 carbonyl group of the isatin ring is highly electrophilic and is a primary site for nucleophilic attack. This reactivity is fundamental to many of the transformations that isatin and its derivatives undergo. A variety of nucleophiles can add to this position, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. nih.gov For instance, isatin derivatives readily react with organometallic reagents, enolates, and other carbon nucleophiles.

Condensation reactions are also common at the C-3 position, particularly with compounds containing active methylene groups. These reactions are often the basis for the synthesis of larger, more complex heterocyclic systems. nih.gov For example, the Knoevenagel condensation of isatins with various active methylene compounds is a widely used synthetic strategy.

The N-1 nitrogen atom of the isatin ring, being part of a lactam, possesses a lone pair of electrons and can act as a nucleophile. It is readily alkylated or acylated under appropriate conditions. scispace.comresearchgate.net The acidity of the N-H proton allows for deprotonation with a suitable base, generating an anion that can then react with various electrophiles. This provides a straightforward method for introducing a wide range of substituents at the nitrogen atom, which can significantly influence the molecule's biological activity and chemical properties.

Table 1: Representative Reactions at the C-3 Carbonyl and N-1 Nitrogen of Isatin Derivatives

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic AdditionGrignard reagents (RMgX), THF3-Alkyl-3-hydroxyindolin-2-ones
Aldol CondensationAcetone, base3-(2-Oxopropylidene)indolin-2-one
N-AlkylationAlkyl halide (R-X), base (e.g., K2CO3)N-Alkyl isatin
N-AcylationAcyl chloride (RCOCl), pyridineN-Acyl isatin

The benzene (B151609) ring of the isatin moiety is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrrole-2,3-dione ring influence the position of substitution. Generally, electrophilic attack occurs at the C-5 and C-7 positions. scispace.com This is attributed to the electronic nature of the isatin system. The presence of the benzoate (B1203000) group at the C-5 position in Methyl 3-(2,3-dioxoindolin-5-yl)benzoate will further influence the regioselectivity of subsequent electrophilic substitutions on the isatin ring. Electron-withdrawing groups at C-5 can deactivate the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions have been reported for various isatin derivatives. nih.govirapa.org The specific conditions required for these reactions depend on the nature of the substituents already present on the isatin ring.

Reactions Involving the Benzoate Ester Functionality

The methyl benzoate portion of the molecule undergoes reactions characteristic of aromatic esters.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. sserc.org.uk Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. organic-chemistry.org The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible reaction for the methyl benzoate moiety. This reaction is often driven to completion by using a large excess of the reactant alcohol.

The phenyl ring of the benzoate group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester functionality. Therefore, forcing conditions are typically required for reactions such as nitration or halogenation to occur. The substitution will be directed primarily to the meta position relative to the ester group.

Cycloaddition and Condensation Reactions for Novel Heterocyclic Formations

The isatin moiety is a versatile substrate for various cycloaddition and condensation reactions, leading to the formation of novel and complex heterocyclic frameworks. The electron-deficient C=C bond of the α,β-unsaturated ketone system within the isatin ring can act as a dienophile or a dipolarophile in cycloaddition reactions. researchgate.net

One of the most significant reactions of this type is the [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of isatin with an amino acid, with various dipolarophiles. This reaction is a powerful tool for the synthesis of spiro-pyrrolidinyl-oxindole derivatives, which are of considerable interest in medicinal chemistry. uc.ptuevora.pt

Furthermore, isatin derivatives can participate in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. mdpi.com These reactions are highly efficient and allow for the rapid generation of molecular diversity. For instance, the condensation of isatin, an active methylene compound, and an amine can lead to the formation of diverse heterocyclic scaffolds. researchgate.net

Table 2: Examples of Cycloaddition and Condensation Reactions with Isatin Derivatives

Reaction TypeReactantsProduct
[3+2] CycloadditionIsatin, Sarcosine, (E)-ChalconeSpiro[indoline-3,2'-pyrrolidine] derivative
Pfitzinger ReactionIsatin, Carbonyl compound with α-methylene group, BaseSubstituted quinoline-4-carboxylic acid
Multicomponent ReactionIsatin, Malononitrile, ThiophenolSpiro[indole-3,2'-thiazolidine] derivative

Investigation of Acid-Base Properties and Tautomerism of this compound

The chemical behavior of this compound is significantly influenced by the acidic and basic sites within its molecular structure, as well as its capacity to exist in different tautomeric forms. The 2,3-dioxoindoline (isatin) core is the primary contributor to these properties.

The most notable acidic feature of the isatin moiety is the N-H proton of the lactam group. The acidity of this proton is enhanced by the presence of the two adjacent carbonyl groups at the C2 and C3 positions, which act as electron-withdrawing groups and stabilize the resulting conjugate base. The acidity of the isatin N-H can be influenced by the nature of substituents on the aromatic ring. researchgate.net Deprotonation can be achieved using basic anions, a process that is reversible in the presence of proton donors. researchgate.net

Tautomerism:

This compound, owing to its isatin core, can exhibit lactam-lactim tautomerism. researchgate.net This involves the migration of the proton from the nitrogen atom to the oxygen atom of the C2-carbonyl group, resulting in the formation of a hydroxyl group and an imine.

Lactam form: This is the predominant tautomeric form and is characterized by the presence of the N-H group and two carbonyl groups (a ketone and a lactam).

Lactim form: This tautomer features a hydroxyl group at the C2 position and a double bond between C2 and N1. The existence of both tautomers has been supported by spectroscopic data in studies of isatin itself. researchgate.net

The equilibrium between these two forms can be influenced by factors such as the solvent. The lactim form is considered a key active dipolarophile in certain cycloaddition reactions. researchgate.net

Interactive Data Table: Tautomeric Forms of the Isatin Core

Tautomeric FormKey Structural Features
Lactam (Keto)N-H bond, C=O at C2, C=O at C3
Lactim (Enol)O-H at C2, C=N double bond

Note: This table illustrates the fundamental tautomerism of the isatin core, which is applicable to this compound.

Biological Activity and Mechanistic Studies of Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Antimicrobial Activity and Underlying Mechanisms

Antiviral Mechanisms, Including Inhibition of Viral Replication Pathways

Extensive literature searches did not yield any specific studies investigating the antiviral mechanisms of Methyl 3-(2,3-dioxoindolin-5-yl)benzoate. Consequently, there is no available information on its potential to inhibit viral replication pathways.

Anticancer Activity and Cellular Mechanisms

While direct studies on this compound are not available, research on structurally similar compounds provides insights into the potential anticancer activities of the 2,3-dioxoindolin-5-yl scaffold. A notable example is the isatin (B1672199) derivative, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (B77674) (HKL 2H), which has demonstrated significant cytotoxic activity against human chronic myelogenous leukemia (K562) cells. nih.gov

The investigation into HKL 2H revealed potent anticancer effects, suggesting that the core structure shared with this compound may be a promising pharmacophore for the development of novel anticancer agents. nih.gov

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

Studies on the related compound, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H), have shown that it induces programmed cell death in K562 leukemia cells through the mitochondrial apoptotic pathway. nih.gov This is evidenced by the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-3. nih.gov Furthermore, treatment with HKL 2H led to a decrease in the Bcl-2/Bax ratio, a key regulator of the mitochondrial pathway of apoptosis. nih.gov A lower Bcl-2/Bax ratio promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.

Table 1: Effect of HKL 2H on Apoptotic Markers in K562 Cells

MarkerEffect of HKL 2H TreatmentImplication
Mitochondrial Membrane PotentialDissipationIndicates mitochondrial dysfunction
Caspase-3ActivationExecutioner caspase in apoptosis
Bcl-2/Bax RatioLoweredPromotes apoptosis

Data based on studies of the structurally similar compound (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H). nih.gov

Elucidation of Cell Cycle Arrest Mechanisms

The isatin derivative (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H) has been shown to induce cell cycle arrest at the G2/M phase in human leukemia K562 cells. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov

Table 2: Cell Cycle Analysis of K562 Cells Treated with HKL 2H

Cell Cycle PhaseEffect of HKL 2H Treatment
G2/M PhaseArrest/Accumulation of cells
Sub-G1 PhaseAccumulation of cells

Data based on studies of the structurally similar compound (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H). nih.gov

Targeting Specific Oncogenic Proteins or Pathways (e.g., BCL-2 inhibition)

As mentioned previously, the structurally related compound (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H) has been shown to modulate the Bcl-2 family of proteins. nih.gov Specifically, it lowers the Bcl-2/Bax ratio in K562 cells. nih.gov Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By effectively reducing the influence of Bcl-2, compounds with this chemical scaffold may overcome this resistance and promote apoptosis.

Anti-inflammatory Properties and Molecular Pathway Modulation

There are no specific studies available in the scientific literature regarding the anti-inflammatory properties of this compound or its effects on molecular pathways involved in inflammation.

Neuroprotective Potential and Associated Mechanistic Pathways (e.g., NGF-like activity)

No research has been published to date on the neuroprotective potential of this compound. Therefore, there is no information on its associated mechanistic pathways, such as any potential NGF-like activity.

Antioxidant Activity and Radical Scavenging Mechanisms

While direct studies on the antioxidant activity and radical scavenging mechanisms of this compound are not available in current scientific literature, the isatin (1H-indole-2,3-dione) core of the molecule is a structural motif found in numerous compounds that have been investigated for their antioxidant potential. The inherent chemical properties of the isatin scaffold suggest that it could participate in redox reactions and scavenge free radicals. Research into various isatin derivatives has provided insights into the potential for this class of compounds to mitigate oxidative stress.

The antioxidant activity of isatin derivatives is often attributed to the lactam ring, which contains both N-H and C=O groups that can participate in free radical scavenging. pkheartjournal.com The diverse biological activities of isatin derivatives include antioxidant properties, which have been demonstrated in a variety of in vitro assays. mdpi.com

A number of studies have synthesized and evaluated series of novel isatin derivatives for their ability to scavenge free radicals using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydrogen peroxide radical scavenging assays. nih.govsilae.itresearchgate.net For instance, a study on isatin-5-sulphonamide derivatives showed that these compounds exhibited dose-dependent free radical scavenging activity. silae.itresearchgate.net

The structure of the substituent on the isatin ring plays a crucial role in determining the antioxidant capacity. For example, the presence of electron-donating groups, such as a methoxy (B1213986) group on a benzene (B151609) ring attached to a bis(hydrazone-isatin), has been shown to enhance radical scavenging ability. mdpi.com Conversely, other research has suggested that electron-withdrawing groups, in combination with a morpholine (B109124) substituent, may also contribute to significant antioxidant activity in certain isatin-based N-mannich bases. pkheartjournal.com The position of substituents on the isatin core is also a determining factor, with substitutions at the C-5 position, for example, influencing the biological activity. acs.org

The mechanisms by which isatin derivatives exert their antioxidant effects are believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. The isatin molecule itself has been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov

While the specific radical scavenging mechanisms of this compound have not been elucidated, the collective findings from studies on related isatin derivatives suggest a potential for antioxidant activity. Further research is necessary to directly evaluate this compound and determine its specific mechanisms of action in radical scavenging.

Antioxidant Activity of Select Isatin Derivatives

The following table summarizes the antioxidant activity of various isatin derivatives as reported in the literature, providing a context for the potential activity of this compound.

Compound/DerivativeAssayIC₅₀/EC₅₀ ValueReference
IsatinLipid Peroxidation InhibitionEC₅₀: 72.80 µg/mL nih.gov
3-{[6-(benzylideneamino)pyridin-2-yl]imino}-1-(morpholin-4-ylmethyl)-5-chloro-indolin-2-one (MM4)DPPH Radical ScavengingIC₅₀: 20.76 µg/mL pkheartjournal.com
Isatin-based derivative (12c)DPPH Radical ScavengingIC₅₀: 9.79 ± 0.168 µg/mL nih.gov
Isatin-5-sulphonamide derivative (Ie)DPPH Radical ScavengingPotent Activity silae.it
Isatin-5-sulphonamide derivative (Ic)DPPH Radical ScavengingPotent Activity silae.it
N-ethyl isatinProtection against H₂O₂ induced apoptosis69.7% protective effect nih.govdoaj.org

Structure Activity Relationship Sar Studies of Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate Derivatives

Influence of Substituents on the Isatin (B1672199) Ring System (e.g., position-5 substitution)

The isatin ring is a versatile scaffold that allows for substitutions at multiple positions, including the aryl ring (positions 4, 5, 6, and 7), the nitrogen atom (N-1), and the C3-carbonyl group. nih.govresearchgate.net Position-5 is a particularly significant site for modification, as substituents here can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Studies on various isatin derivatives have consistently shown that substitutions on the aromatic ring are critical for modulating biological activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (-NO2), at the C-5 position often enhances the biological potency. calstate.edu This increased activity can be attributed to altered lipophilicity, which may facilitate transport across cell membranes, or to direct electronic interactions with the target protein. calstate.edu In a series of 5-substituted isatin-thiosemicarbazone analogs tested as tyrosinase inhibitors, the nature of the C-5 substituent (including -H, -CH3, -OCH3, -F, -Cl, and -NO2) directly influenced the inhibitory potency, with IC50 values ranging from 81 to 209 μM. researchgate.net

The table below summarizes the effect of different substituents at position-5 of the isatin ring on the tyrosinase inhibitory activity of isatin-thiosemicarbazone analogs. researchgate.net

Substituent (R) at Position-5IC50 (μM) for Tyrosinase InhibitionGeneral Effect
-H156Baseline Activity
-CH3209Decreased Activity
-OCH3183Slightly Decreased Activity
-F125Increased Activity
-Cl104Significantly Increased Activity
-NO281Most Potent Activity

Impact of Modifications to the Benzoate (B1203000) Moiety (e.g., ester group variations, aromatic substitutions)

The benzoate moiety in Methyl 3-(2,3-dioxoindolin-5-yl)benzoate offers another critical region for structural modification to fine-tune the molecule's pharmacological profile. Alterations can include varying the ester group, changing the substitution pattern on the aromatic ring, or replacing the entire benzoate ring with other aromatic or heteroaromatic systems.

Variations of the ester group (e.g., replacing the methyl ester with ethyl, propyl, or other alkyl groups) can impact the compound's solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. These changes can modify the pharmacokinetics of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, adding substituents to the benzoate aromatic ring can lead to significant changes in biological activity. The position and electronic nature of these substituents can establish new interactions with the target protein, such as hydrogen bonds, van der Waals forces, or electrostatic interactions. For instance, in a study of isatin–indole (B1671886) derivatives, the presence of specific groups on an attached phenyl ring was found to be beneficial for chorismate mutase inhibition. nih.gov While not a direct modification of a benzoate moiety, this illustrates the principle that aromatic substitutions are key to optimizing potency. Ring-opening of the isatin moiety in some derivatives led to the formation of a 2-indolylmethylamino benzoate ester, which notably showed no significant inhibition, indicating that the intact isatin ring was crucial for the activity observed in that series. nih.govrsc.org

Systematic Variation and Optimization of the Compound's Architecture for Specific Biological Endpoints

The development of potent and selective inhibitors based on the isatin scaffold requires a systematic approach to structural modification. By methodically altering different parts of the this compound architecture, researchers can build a comprehensive SAR profile for a specific biological target. This process typically involves creating a library of analogs where each of the three main components—the isatin ring, the benzoate moiety, and the linker—is systematically varied.

For instance, to optimize a compound as an anticancer agent targeting a specific kinase, one might:

Vary Isatin Substituents: Synthesize analogs with different small, lipophilic, electron-withdrawing, and electron-donating groups at positions N-1, C-5, and C-7 to probe the requirements of the kinase's ATP-binding pocket. calstate.edu

Modify the Benzoate Moiety: Replace the methyl ester with other esters, amides, or carboxylic acids to modulate solubility and hydrogen bonding capacity. Introduce substituents on the benzoate ring to explore additional binding interactions.

Alter the Linker: If a linker is introduced, its length and rigidity would be varied to achieve the optimal orientation of the two aromatic systems.

Pharmacophore Modeling and Ligand-Based Drug Design Considerations

Pharmacophore modeling is a powerful computational tool in drug design used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For derivatives of this compound, a ligand-based pharmacophore model can be developed using a set of known active and inactive analogs. mdpi.comnih.gov

Such a model would typically identify key features, including:

Hydrogen Bond Acceptors (HBA): The carbonyl groups of the isatin ring and the ester group on the benzoate moiety.

Hydrogen Bond Donor (HBD): The N-H group of the isatin ring (if unsubstituted).

Aromatic Rings (AR): The phenyl rings of both the isatin and benzoate moieties, which can engage in π-π stacking or hydrophobic interactions.

The table below outlines the potential pharmacophoric features of the this compound scaffold.

Pharmacophoric FeatureStructural OriginPotential Interaction
Hydrogen Bond Acceptor (HBA)Isatin C2=O, C3=O; Benzoate C=OInteraction with donor groups (e.g., -NH, -OH) on the target protein.
Hydrogen Bond Donor (HBD)Isatin N1-HInteraction with acceptor groups (e.g., C=O, N) on the target protein.
Aromatic Ring (AR)Isatin phenyl ring; Benzoate phenyl ringπ-π stacking, hydrophobic interactions.
Hydrophobic Group (HY)The entire bicyclic and aromatic structureBinding to hydrophobic pockets in the target protein.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules with diverse core structures but the correct spatial arrangement of features for potential activity. nih.govugm.ac.id This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. mdpi.com By understanding these key pharmacophoric elements, medicinal chemists can more rationally design new derivatives of this compound with improved potency and selectivity for desired biological endpoints.

Future Directions and Emerging Research Avenues for Methyl 3 2,3 Dioxoindolin 5 Yl Benzoate

Development of Advanced and Sustainable Synthetic Strategies

The traditional synthesis of isatin (B1672199) derivatives, such as the Sandmeyer and Stolle procedures, often involves harsh reaction conditions, multi-step processes, and the use of hazardous reagents, leading to environmental concerns and sometimes low yields. nih.gov The future of synthesizing Methyl 3-(2,3-dioxoindolin-5-yl)benzoate and its analogs lies in the adoption of green and sustainable chemistry principles.

Future synthetic research could specifically target this compound through one-pot reactions that combine the formation of the C-5 substituted aniline (B41778) precursor with the subsequent cyclization to form the isatin ring. The development of novel catalytic systems, potentially involving metal-free catalysts or recyclable ionic liquids, could further enhance the sustainability of its production.

Synthetic StrategyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved purity. nih.gov
Catalyst-Free Aqueous Media Environmentally friendly, simplified workup, cost-effective. nih.gov
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, atom economy. nih.gov
Ionic Liquid-Mediated Synthesis Recyclable reaction media, potentially enhanced reactivity and selectivity.
Metal-Free Catalysis Avoidance of toxic heavy metal contamination, lower cost.

Exploration of Novel Biological Targets and Therapeutic Applications

The isatin scaffold is a "privileged structure" known to interact with a wide array of biological targets, leading to anticancer, antiviral, antimicrobial, and anticonvulsant activities, among others. biomedres.uscalstate.eduresearchgate.net While much is known about isatin derivatives in general, the specific therapeutic potential of this compound is largely untapped. Future research will likely focus on screening this compound against novel and challenging biological targets implicated in complex diseases.

The substitution at the C-5 position is known to be crucial for modulating biological activity. researchgate.net The electron-withdrawing nature of the methyl benzoate (B1203000) group in this compound could confer selectivity for specific enzyme active sites. A key area of future exploration is its potential as an inhibitor of protein kinases and phosphatases, which are critical regulators of cellular signaling and are often dysregulated in cancer and inflammatory diseases. Furthermore, enzymes unique to pathogens, such as chorismate mutase in bacteria and fungi, represent attractive targets for developing new anti-infective agents based on this scaffold. rsc.orgresearchgate.net

Another frontier is the investigation of its role in neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) or glycogen (B147801) synthase kinase-3 (GSK-3β). The unique structure could also be explored for its potential to inhibit protein-protein interactions or modulate epigenetic targets like histone deacetylases (HDACs), an area where other 5-substituted isatins have shown promise. researchgate.net

Integration into Advanced Functional Materials (e.g., sensing, optics)

Beyond medicine, the isatin core is a valuable component in materials science, particularly in the development of dyes and functional organic materials. nih.gov The future for this compound in this domain lies in leveraging its unique structure for applications in sensing and optics. The extended π-conjugated system, which includes the isatin core and the C-5 attached benzoate ring, is expected to give rise to interesting photophysical properties.

Future research could focus on:

Fluorescent Sensors: Investigating the inherent fluorescence of the molecule and how it responds to the presence of specific analytes like metal ions, anions, or biologically relevant molecules. The isatin core is known to be a platform for fluorescent sensors, and the methyl benzoate group could modulate the sensitivity and selectivity of this response. nih.gov

Organic Electronics: The methyl ester functionality provides a convenient handle for chemical modification, such as hydrolysis to a carboxylic acid followed by polymerization. This could allow for the integration of the isatin-benzoate unit into the backbone of conjugated polymers. Such polymers could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in electrochromic devices.

Applications in Chemical Biology as Probes for Biological Pathways

Chemical biology relies on small molecules to probe and understand complex biological processes. This compound serves as an excellent starting scaffold for the design of sophisticated chemical probes. Its defined structure allows for precise modifications to introduce new functionalities without drastically altering its core interaction with biological targets.

Future directions in this area include:

Affinity-Based Probes: The methyl benzoate group can be chemically modified to attach reporter tags. For instance, it could be derivatized to include a biotin (B1667282) tag for use in affinity purification and pull-down experiments to identify its cellular binding partners. Alternatively, a clickable alkyne or azide (B81097) group could be introduced for bio-orthogonal labeling studies.

Fluorescent Probes for Bioimaging: By attaching a fluorophore to the benzoate moiety, researchers could create probes to visualize the subcellular localization of the compound. This would provide invaluable information on where the molecule accumulates within the cell, helping to elucidate its mechanism of action and identify potential off-target effects. Such probes would be instrumental in real-time tracking of the molecule's interaction with its biological targets within living cells.

Design and Synthesis of Multi-Targeting Agents Based on the this compound Scaffold

The "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. The development of multi-target agents, which can modulate several key pathological pathways simultaneously, is a major goal in modern medicinal chemistry. nih.gov The isatin scaffold is particularly well-suited for this approach due to its inherent polypharmacology. arxiv.org

This compound is an ideal platform for designing such multi-target ligands. The methyl ester group is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other pharmacophores via a stable amide bond. This "molecular hybridization" strategy could be used to combine the isatin core with other known inhibitors to create a single molecule with a dual or multi-targeting profile.

Potential Hybridization StrategyTherapeutic AreaRationale
Isatin-Kinase Inhibitor Hybrid CancerCombines the anti-proliferative effects of the isatin core with a targeted kinase inhibitor to overcome drug resistance.
Isatin-Cholinesterase Inhibitor Hybrid Alzheimer's DiseaseCreates a dual-action agent that could potentially reduce amyloid plaque formation and improve synaptic function.
Isatin-Sulfonamide Hybrid Antimicrobial / AnticancerCombines the broad-spectrum activity of isatin with the well-established antibacterial or carbonic anhydrase inhibitory properties of sulfonamides.
Isatin-Antioxidant Hybrid Neuroprotection / Anti-inflammatoryLinks the isatin scaffold to a molecule with antioxidant properties to combat oxidative stress, a key factor in many diseases.

This approach offers the potential for synergistic efficacy, reduced side effects compared to combination therapies, and a lower likelihood of developing drug resistance. nih.gov The future design of these agents will be heavily reliant on computational methods and artificial intelligence to predict the optimal linkers and pharmacophore combinations for desired multi-target profiles. arxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(2,3-dioxoindolin-5-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or condensation of indole precursors with benzoate derivatives. For example, methyl benzoate derivatives can be synthesized via esterification of carboxylic acids using methanol under acid catalysis. Reaction optimization includes temperature control (e.g., reflux in anhydrous conditions), catalyst screening (e.g., Pd for cross-coupling), and stoichiometric adjustments to minimize side products .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm ester/indole moieties. Aromatic protons in the indole ring (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm) are diagnostic .
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm1^{-1}) and N-H in indole (if present) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What purification techniques are recommended for achieving high purity?

  • Methodology : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Recrystallization from ethanol or acetone improves crystallinity. Purity is validated via HPLC (≥95% purity thresholds) .

Q. What stability considerations are critical for storage, and how should degradation be monitored?

  • Methodology : Store at 0–6°C in airtight, light-protected containers. Degradation is tracked using TLC (monitoring spot changes) or HPLC (peak area reduction). Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess shelf life .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

  • Methodology : Use programs like SHELXL for refinement, especially for high-resolution or twinned data. Strategies include:

  • Twinning Analysis : SHELXD/SHELXE for deconvoluting overlapping reflections .
  • Hydrogen Bonding Networks : Validate via difference Fourier maps and restraint parameters in SHELXL .

Q. What computational approaches predict the compound’s reactivity or biological targets?

  • Methodology :

  • Molecular Docking : AutoDock/Vina to simulate binding with enzymes (e.g., kinases) or receptors. Focus on the dioxoindolin moiety’s hydrogen-bonding potential .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with activity data from analogues .

Q. How does the dioxoindolin moiety influence electronic properties and biological interactions?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA to map HOMO/LUMO distributions, revealing charge transfer in the indole-benzoate system .
  • Biological Assays : Measure inhibition constants (Ki_i) against targets like proteases or oxidases to link structure to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.